molecular formula C16H15ClF2N4O2S B13438849 6-Chloro-N-((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)-5-nitro-2-(propylthio)pyrimidin-4-amine

6-Chloro-N-((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)-5-nitro-2-(propylthio)pyrimidin-4-amine

Cat. No.: B13438849
M. Wt: 400.8 g/mol
InChI Key: OSCFVOVPKPMUAJ-JOYOIKCWSA-N
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Description

6-Chloro-N-((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)-5-nitro-2-(propylthio)pyrimidin-4-amine is a pyrimidine derivative with a complex substitution pattern:

  • Position 6: Chloro (-Cl) group.
  • Position 5: Nitro (-NO₂) group.
  • Position 2: Propylthio (-S-C₃H₇) group.
  • Position 4: A chiral cyclopropylamine substituent linked to a 3,4-difluorophenyl ring with (1R,2S) stereochemistry.

The molecular formula is C₁₇H₁₆ClF₂N₅O₂S, with a molecular weight of 452.85 g/mol.

Properties

Molecular Formula

C16H15ClF2N4O2S

Molecular Weight

400.8 g/mol

IUPAC Name

6-chloro-N-[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]-5-nitro-2-propylsulfanylpyrimidin-4-amine

InChI

InChI=1S/C16H15ClF2N4O2S/c1-2-5-26-16-21-14(17)13(23(24)25)15(22-16)20-12-7-9(12)8-3-4-10(18)11(19)6-8/h3-4,6,9,12H,2,5,7H2,1H3,(H,20,21,22)/t9-,12+/m0/s1

InChI Key

OSCFVOVPKPMUAJ-JOYOIKCWSA-N

Isomeric SMILES

CCCSC1=NC(=C(C(=N1)Cl)[N+](=O)[O-])N[C@@H]2C[C@H]2C3=CC(=C(C=C3)F)F

Canonical SMILES

CCCSC1=NC(=C(C(=N1)Cl)[N+](=O)[O-])NC2CC2C3=CC(=C(C=C3)F)F

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

The synthesis generally begins with a 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine intermediate, which is a highly reactive substrate due to the electron-withdrawing nitro group activating the chlorines for nucleophilic aromatic substitution reactions. The propylthio group at position 2 is introduced early or maintained from a precursor.

Stepwise Synthesis Outline

  • Nucleophilic substitution at the 4-position :
    The chlorine at position 4 is substituted by the amino group of the chiral cyclopropylamine, specifically (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine. This reaction proceeds under basic conditions in an appropriate solvent (e.g., ethyl acetate, acetic acid mixtures) at controlled temperatures (room temperature to 60-65 °C) to afford the 4-amino substituted pyrimidine.

  • Control of stereochemistry :
    The chiral cyclopropylamine is introduced as a pure enantiomer to ensure stereochemical integrity. The reaction conditions are optimized to avoid racemization.

  • Functional group transformations and purification :
    The nitro group remains intact during these substitutions. Subsequent purification steps may involve pH adjustments, precipitation using anti-solvents like methanol, filtration, and drying under vacuum to isolate the pure product.

  • Optional ring closure or further modifications :
    In some synthetic routes related to ticagrelor analogs, ring closure or formation of triazolopyrimidine derivatives may be performed, but for this compound, the focus remains on the pyrimidine scaffold with the described substituents.

Reagents and Conditions Summary

Step Reaction Type Reagents/Conditions Notes
1 Nucleophilic aromatic substitution (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine, base (e.g., sodium hydroxide), solvent (ethyl acetate, acetic acid), 25-65 °C Selective substitution at 4-chloro position
2 pH adjustment & precipitation NaOH or HCl for pH control, methanol as anti-solvent Isolation of product by precipitation
3 Purification Filtration, vacuum drying High purity product obtained

Key Challenges and Considerations

  • The electron-withdrawing nitro group increases reactivity of chlorines but also requires careful control to avoid side reactions.
  • Maintaining stereochemical purity of the cyclopropylamine substituent is critical.
  • The propylthio group is stable under these conditions but must be preserved without oxidation or substitution.
  • Reaction monitoring by TLC and spectral methods (NMR, IR, MS) is essential for confirming product formation and purity.

Analytical Data Supporting the Preparation

Spectral characterization data reported for related compounds and intermediates include:

Analytical Technique Typical Data for This Compound/Intermediates
1H NMR Signals consistent with cyclopropyl protons, aromatic fluorines, propylthio chain, and pyrimidine protons
FT-IR Characteristic bands at ~3294, 3119, 3050 cm⁻¹ (NH), 1520 cm⁻¹ (NO2), 2934 cm⁻¹ (C-H), 1211 cm⁻¹ (C-S)
Mass Spectrometry Molecular ion peak at m/z ~400.8 consistent with molecular weight
Chromatography TLC used to monitor reaction completion and purity

Summary Table of Preparation Steps

Step Number Description Reagents/Conditions Outcome/Notes
1 Preparation of 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine Starting material or synthesized via chlorination and nitration Reactive intermediate
2 Nucleophilic substitution of 4-chloro by cyclopropylamine (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine, base, solvent, 25-65 °C Formation of 4-amino substituted pyrimidine
3 pH adjustment and precipitation NaOH/HCl, methanol Isolation of pure product
4 Purification and drying Filtration, vacuum drying High purity final compound

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.

    Reduction: Reduction of the nitro group to an amine group using reducing agents like hydrogen gas or metal hydrides.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like halogens, alkyl halides, or organometallic compounds.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical agent, subject to further research and clinical trials.

    Industry: Possible applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-N-((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)-5-nitro-2-(propylthio)pyrimidin-4-amine would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes, receptors, or nucleic acids, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The table below compares the target compound with structurally related pyrimidin-4-amine derivatives:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Features Reference
Target Compound C₁₇H₁₆ClF₂N₅O₂S 6-Cl, 5-NO₂, 2-S-C₃H₇, 4-(cyclopropyl-difluorophenyl) 452.85 Chiral cyclopropane, difluorophenyl, nitro group, propylthio
6-Chloro-N-methyl-5-nitro-N-phenyl-pyrimidin-4-amine () C₁₂H₁₁ClN₄O₂ 6-Cl, 5-NO₂, 4-(N-methyl-N-phenyl) 278.69 Planar aromatic substituents; lacks stereochemistry and thioether groups
Ticagrelor Intermediate () C₂₃H₂₈F₂N₆O₄S 7-[(cyclopropyl)amine], 5-S-C₃H₇, triazolopyrimidine 552.57 Larger scaffold with triazolopyrimidine; anticoagulant activity
2-Chloro-N-cyclopropyl-5-fluoropyrimidin-4-amine () C₇H₇ClFN₃ 2-Cl, 5-F, 4-(cyclopropyl) 187.61 Smaller size; fluorination at position 5; no nitro or thioether groups
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine () C₂₅H₂₃FN₄O 6-CH₃, 5-aminomethyl, 4-(2-fluorophenyl) 414.48 Branched aminomethyl group; methoxy-phenyl; antifungal/antibacterial claims

Q & A

Q. What are the recommended methods for synthesizing this compound, and how can reaction efficiency be optimized?

The synthesis of this pyrimidine derivative requires multi-step regioselective functionalization. Key steps include:

  • Cyclopropane ring formation : Utilize stereospecific [2+1] cycloaddition to establish the (1R,2S)-cyclopropyl configuration, guided by computational reaction path searches (e.g., quantum chemical calculations for transition state analysis) .
  • Nitro and propylthio group introduction : Optimize nitration and thioether coupling using Design of Experiments (DoE) to minimize byproducts. For example, fractional factorial designs can identify critical parameters like temperature, solvent polarity, and catalyst loading .
  • Purification : Employ flash chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization from ethanol/water mixtures.

Q. How can the stereochemical integrity of the (1R,2S)-cyclopropyl group be validated?

  • Chiral HPLC : Use a Chiralpak® IG-3 column with a hexane/isopropanol mobile phase to resolve enantiomers and confirm >99% diastereomeric excess.
  • Single-crystal X-ray diffraction : Resolve the absolute configuration by analyzing intramolecular hydrogen bonds (e.g., N–H⋯N interactions) and dihedral angles between the pyrimidine ring and cyclopropane moiety, as demonstrated in analogous structures .

Q. What analytical techniques are critical for structural elucidation?

  • NMR spectroscopy : Assign peaks using 1H^1H, 13C^13C, 19F^19F, and 15N^15N NMR to confirm substituent positions and electronic environments.
  • Mass spectrometry : High-resolution ESI-MS can verify molecular weight and fragmentation patterns (e.g., loss of NO2_2 or propylthio groups).
  • X-ray crystallography : Resolve π-stacking interactions and weak C–H⋯O hydrogen bonds stabilizing the crystal lattice .

Advanced Research Questions

Q. How does the nitro group influence electronic properties and reactivity in downstream functionalization?

The nitro group at C5 is a strong electron-withdrawing substituent, which:

  • Activates the C4 amine : Facilitates nucleophilic aromatic substitution (SNAr) at C4 under mild conditions.
  • Affects redox stability : Monitor decomposition pathways (e.g., nitro-to-amine reduction) via cyclic voltammetry or UV-Vis spectroscopy in varying pH buffers.
  • Requires controlled conditions : Use inert atmospheres (N2_2/Ar) during reactions to prevent unintended reduction, as seen in related nitro-pyrimidines .

Q. What strategies mitigate degradation of the propylthio group under oxidative or acidic conditions?

  • Stability studies : Conduct accelerated stress testing (40°C/75% RH) with HPLC monitoring to identify degradation products (e.g., sulfoxide or sulfone formation).
  • Protective group engineering : Replace propylthio with tert-butylthio for enhanced steric protection in acidic media, as validated in sulfur-containing heterocycles .
  • Catalytic stabilization : Introduce radical scavengers (e.g., BHT) or metal chelators to inhibit autoxidation .

Q. How can contradictory data on hydrogen bonding networks be resolved?

  • Variable-temperature XRD : Analyze thermal motion parameters to distinguish static vs. dynamic disorder in hydrogen bond orientations.
  • DFT calculations : Compare experimental bond lengths/angles with computed values (e.g., B3LYP/6-31G*) to validate proposed interactions, as done for polymorphic pyrimidines .

Q. What methods identify and characterize polymorphic forms?

  • Powder XRD (PXRD) : Compare experimental patterns with simulated data from single-crystal structures.
  • Differential Scanning Calorimetry (DSC) : Detect endothermic/exothermic events corresponding to phase transitions.
  • Dynamic Vapor Sorption (DVS) : Assess hygroscopicity-driven polymorph interconversion, critical for bioavailability studies .

Q. How can computational modeling predict biological target interactions?

  • Molecular docking : Screen against kinase or GPCR targets using AutoDock Vina, prioritizing residues within 5 Å of the cyclopropane and nitro groups.
  • MD simulations : Simulate binding stability in explicit solvent (e.g., TIP3P water) over 100 ns to evaluate conformational flexibility.
  • Pharmacophore mapping : Align electrostatic and hydrophobic features with known inhibitors (e.g., JAK2 or EGFR) .

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